p-Nitrophenyl-D-Cellopentaoside, Hexadecaacetate
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Overview
Description
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is a complex organic compound that belongs to the family of nitrophenyl glycosides. This compound is characterized by the presence of a nitrophenyl group attached to a cellopentaoside backbone, which is further acetylated to form hexadecaacetate. It is primarily used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate typically involves multiple steps. The initial step includes the preparation of the cellopentaoside backbone, which is achieved through the enzymatic or chemical hydrolysis of cellulose. The resulting cellopentaoside is then reacted with p-nitrophenyl chloride in the presence of a base such as pyridine to form p-Nitrophenyl -D-Cellopentaoside. The final step involves the acetylation of the hydroxyl groups on the cellopentaoside backbone using acetic anhydride in the presence of a catalyst like pyridine to form the hexadecaacetate derivative.
Industrial Production Methods
Industrial production of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitrophenol and cellopentaoside derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
- p-Nitrophenol and cellopentaoside derivatives. p-Aminophenyl -D-Cellopentaoside, Hexadecaacetate.
Substitution: Various substituted phenyl -D-Cellopentaoside, Hexadecaacetate derivatives.
Scientific Research Applications
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases and esterases.
Biology: Employed in the study of carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for enzyme deficiencies.
Industry: Utilized in the production of bio-based materials and as a model compound in the development of new catalytic processes.
Mechanism of Action
The mechanism of action of p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate involves the hydrolysis of the glycosidic bond by glycosidases, releasing p-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool in enzymatic assays. The acetyl groups on the cellopentaoside backbone provide stability and protect the compound from non-specific hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl -D-Cellotetraoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellohexaoside, Hexadecaacetate
- p-Nitrophenyl -D-Cellotriose, Hexadecaacetate
Uniqueness
p-Nitrophenyl -D-Cellopentaoside, Hexadecaacetate is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the nitrophenyl group allows for easy detection in enzymatic assays, while the acetylation of the cellopentaoside backbone enhances its stability and resistance to non-specific hydrolysis. This combination of properties makes it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C68H87NO44 |
---|---|
Molecular Weight |
1622.4 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl]oxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C68H87NO44/c1-26(70)88-21-44-49(93-31(6)75)54(94-32(7)76)60(100-38(13)82)65(106-44)111-51-46(23-90-28(3)72)108-67(62(102-40(15)84)56(51)96-34(9)78)113-53-48(25-92-30(5)74)109-68(63(103-41(16)85)58(53)98-36(11)80)112-52-47(24-91-29(4)73)107-66(61(101-39(14)83)57(52)97-35(10)79)110-50-45(22-89-27(2)71)105-64(59(99-37(12)81)55(50)95-33(8)77)104-43-19-17-42(18-20-43)69(86)87/h17-20,44-68H,21-25H2,1-16H3 |
InChI Key |
REVPOJIHBJOYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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